benzyl (3R)-3-aminopyrrolidine-1-carboxylate
Overview
Description
Benzyl (3R)-3-aminopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Asymmetric Synthesis
Asymmetric Synthesis and Stereoselectivity : The conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has facilitated the first asymmetric syntheses of cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids, as well as cis-(3R,4R)- and trans-(3R,4S)-4-aminopyrrolidine carboxylic acids with high diastereomeric and enantiomeric excesses, highlighting the importance of stereochemistry in synthesizing complex molecules (Bunnage et al., 2004).
Efficient Synthesis Techniques
Practical and Efficient Synthesis : A practical and efficient synthesis process for (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for the synthesis of biologically active compounds, has been developed, demonstrating a four-step synthesis with an 84% overall yield from (R)-styrene oxide (Ohigashi et al., 2010).
Kinetic Resolution and Protection Strategy
Enhanced Kinetic Resolution : The application of a protecting group concept in the kinetic resolution of 3-aminopyrrolidine (3AP) with ω-transaminases was significantly enhanced, showing higher reaction rates and remarkable increases in enantioselectivity, illustrating the effectiveness of protection strategies in enzymatic resolutions (Höhne et al., 2008).
Antimicrobial and Biological Activity
Antimicrobial Activity of Pyrrolidine Derivatives : Microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has led to the development of compounds with promising antimicrobial properties, highlighting the potential therapeutic applications of these molecules (Sreekanth & Jha, 2020).
Analytical Applications
Chiral Amines for Enantioseparation : Chiral amines, including 1-benzyl-3-aminopyrrolidine, have been utilized as derivatization reagents for the enantioseparation of chiral carboxylic acids, demonstrating their utility in analytical chemistry for identifying and quantifying enantiomers in complex matrices (Tsutsui et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
benzyl (3R)-3-aminopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXJNSKAXZNWMQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122536-73-6 | |
Record name | Phenylmethyl (3R)-3-amino-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122536-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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